Superior D1 Receptor Potency and Defined Partial Agonism Profile Compared to Dopamine
In a direct in vitro comparison, Fenoldopam is significantly more potent than dopamine at stimulating cAMP accumulation via D1 receptors in LLC-PK1 renal epithelial cells, with an EC50 of 55.5 nM for Fenoldopam versus 1.65 µM for dopamine [1]. However, Fenoldopam acts as a partial agonist, achieving a maximum stimulation (Emax) of only 37% relative to the full agonist dopamine (13.0 pmol/mg protein vs. 35.6 pmol/mg protein) [1]. This partial agonism profile is a critical differentiator for experiments where avoiding receptor overstimulation or desensitization is required.
| Evidence Dimension | D1 Receptor Agonist Potency and Efficacy (cAMP Accumulation) |
|---|---|
| Target Compound Data | EC50: 55.5 ± 7.75 nM; Emax: 13.0 ± 2.95 pmol/mg protein (37% of dopamine Emax) |
| Comparator Or Baseline | Dopamine (EC50: 1.65 ± 0.64 µM; Emax: 35.6 ± 10.19 pmol/mg protein) |
| Quantified Difference | Fenoldopam is ~30-fold more potent (lower EC50) but has a 63% lower maximal efficacy. |
| Conditions | LLC-PK1 renal epithelial cells in vitro; cAMP accumulation assay. |
Why This Matters
Researchers requiring selective, potent D1 receptor activation without the full-scale cAMP response (and associated downstream desensitization) of dopamine should select Fenoldopam.
- [1] Grenader A, Healy DP. Fenoldopam is a partial agonist at dopamine-1 (DA1) receptors in LLC-PK1 cells. J Pharmacol Exp Ther. 1991;258(1):193-8. View Source
